Gliclazide-d4 - 1185039-30-8

Gliclazide-d4

Catalog Number: EVT-1440799
CAS Number: 1185039-30-8
Molecular Formula: C15H21N3O3S
Molecular Weight: 327.435
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gliclazide-d4 is a deuterated form of gliclazide, a second-generation sulfonylurea drug commonly used in the treatment of type 2 diabetes mellitus. While gliclazide exerts its therapeutic effect by stimulating insulin secretion from pancreatic β-cells, gliclazide-d4 is primarily employed as an internal standard (IS) in analytical chemistry, particularly in the field of pharmacokinetic studies. [] Its use as an IS stems from its similar chemical behavior to gliclazide, while its distinct mass difference allows for easy differentiation during mass spectrometry analysis. []

Gliclazide

    Compound Description: Gliclazide is a second-generation sulfonylurea drug commonly used in the treatment of type 2 diabetes mellitus [, , , , , , , , , , , , , , , , , , , , , , ]. It functions by stimulating insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels. Gliclazide is known to exhibit low bioavailability due to its poor water solubility.

    Relevance: Gliclazide is the parent compound of Gliclazide-d4. Gliclazide-d4 is a deuterated form of Gliclazide, meaning that four hydrogen atoms in the molecule have been replaced with deuterium isotopes. This isotopic substitution does not significantly alter the chemical structure or pharmacological activity of Gliclazide but allows for its use as an internal standard in mass spectrometry analysis, as demonstrated in the development of a bioanalytical method for Gliclazide quantification in human plasma [].

Saxagliptin

    Compound Description: Saxagliptin (SXG) is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus []. It works by inhibiting the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby increasing insulin secretion and decreasing glucagon secretion, leading to improved glycemic control.

Glimepiride

    Compound Description: Glimepiride is another second-generation sulfonylurea drug used in the treatment of type 2 diabetes mellitus []. Like Gliclazide, it stimulates insulin release from pancreatic β-cells.

Overview

Gliclazide-d4 is a deuterated form of gliclazide, an oral hypoglycemic agent used primarily in the management of type 2 diabetes mellitus. It is classified as a sulfonylurea and functions by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. The compound is identified by the CAS number 1185039-30-8 and has gained attention for its applications in pharmacokinetic studies and method validation due to its isotopic labeling.

Source and Classification

Gliclazide-d4 is derived from gliclazide, which is synthesized through various chemical pathways involving the modification of existing compounds. Its classification as a sulfonylurea places it within a group of medications that enhance insulin release and improve glycemic control in diabetic patients. The presence of deuterium in gliclazide-d4 allows for improved tracking in metabolic studies, making it valuable for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of gliclazide-d4 involves several steps similar to those used for the parent compound, with specific modifications to incorporate deuterium. The general synthetic pathway includes:

  1. Preparation of Key Intermediates:
    • The initial step involves the reaction of p-toluenesulfonamide with N-(hexahydrocyclopenta[c]pyrrole-2(1H)-yl)carbamyl chloride in the presence of toluene, followed by heating to reflux conditions.
    • After completion, water is added to induce crystallization, yielding a white solid that is filtered and recrystallized using ethyl acetate to obtain refined gliclazide.
  2. Incorporation of Deuterium:
    • Deuterated reagents or solvents may be utilized during the synthesis process to ensure that deuterium is incorporated into the final product at specific positions, enhancing its utility in analytical applications.
  3. Purification and Characterization:
    • The final product undergoes purification processes such as recrystallization or chromatography to achieve high purity levels, typically exceeding 99% as confirmed by high-performance liquid chromatography.
Molecular Structure Analysis

Structure and Data

Gliclazide-d4 has the molecular formula C₁₅H₁₇D₄N₃O₃S, with a molecular weight of approximately 327.44 g/mol. The structure consists of:

  • A sulfonamide group,
  • A methyl group substituted on a benzene ring,
  • A bicyclic amine structure which contributes to its pharmacological activity.

The incorporation of deuterium atoms modifies the physical properties slightly compared to non-deuterated gliclazide, affecting its solubility and stability.

Chemical Reactions Analysis

Reactions and Technical Details

Gliclazide-d4 can participate in various chemical reactions typical for sulfonylureas:

  1. Hydrolysis: Gliclazide-d4 can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding sulfonamide derivatives.
  2. Oxidation: The compound can be oxidized, particularly at the sulfur atom, which may alter its pharmacokinetic properties.
  3. Metabolic Pathways: Studies have shown that gliclazide-d4 can be utilized in metabolic studies to trace its degradation products and metabolites using mass spectrometry techniques.
Mechanism of Action

Process and Data

Gliclazide-d4 acts primarily by binding to the sulfonylurea receptor on pancreatic beta cells, leading to:

  • Closure of ATP-sensitive potassium channels, resulting in depolarization of the cell membrane.
  • Calcium influx, which stimulates insulin secretion.
  • Additionally, gliclazide has been shown to enhance insulin sensitivity and decrease hepatic glucose production.

The pharmacological effects are similar to those observed with non-deuterated gliclazide but can be tracked more effectively due to the isotopic labeling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Gliclazide-d4 typically appears as a beige solid.
  • Solubility: It exhibits solubility in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but should be protected from prolonged exposure to light and moisture.

Relevant data includes:

  • Purity: Greater than 99% by high-performance liquid chromatography.
  • Melting Point: Specific melting point data may vary based on preparation methods but generally aligns with that of gliclazide.
Applications

Scientific Uses

Gliclazide-d4 serves several important roles in scientific research:

  1. Analytical Method Development: It is used as a standard reference material for developing analytical methods such as liquid chromatography-tandem mass spectrometry.
  2. Pharmacokinetic Studies: Its isotopic labeling allows researchers to study the absorption, distribution, metabolism, and excretion (ADME) profiles of gliclazide without interference from endogenous compounds.
  3. Quality Control Applications: Gliclazide-d4 is employed in quality control processes for pharmaceutical formulations containing gliclazide, ensuring consistency and compliance with regulatory standards.
Chemical Characterization of Gliclazide-d4

Structural Elucidation and Isotopic Labeling Patterns

Gliclazide-d4 (CAS 1185039-30-8) is a deuterium-labeled analog of the sulfonylurea antidiabetic agent gliclazide, featuring four deuterium atoms at the 2,3,5,6-positions of its toluene sulfonyl ring. This strategic substitution preserves the core molecular structure (C~15~H~17~D~4~N~3~O~3~S) while increasing the molecular mass from 323.41 g/mol to 327.44 g/mol [2] . The isotopic labeling pattern was confirmed via mass spectrometry, which shows a characteristic +4 amu shift in the molecular ion peak compared to unmodified gliclazide. Nuclear magnetic resonance (NMR) analyses further validate the specific deuteration sites, demonstrating complete absence of proton signals in the aromatic region corresponding to the substituted positions [10].

The deuterium atoms introduce no significant steric alterations due to identical covalent radii of protium and deuterium. However, minor electronic effects are observed in infrared spectroscopy, where C-D stretching vibrations appear at ~2,190 cm⁻¹, distinct from C-H vibrations (~3,000 cm⁻¹). This labeling pattern was intentionally designed to maintain the pharmacophore integrity—specifically, the sulfonylurea bridge (-SO~2~NHCONH-) and azabicyclo-octyl moiety—while creating a spectroscopically distinguishable tracer [4] [6].

Table 1: Isotopic Labeling Characteristics of Gliclazide-d4

CharacteristicGliclazideGliclazide-d4
Molecular FormulaC~15~H~21~N~3~O~3~SC~15~H~17~D~4~N~3~O~3~S
Molecular Weight (g/mol)323.41327.44
Deuteration Positions-Benzene ring (2,3,5,6-positions)
Isotopic Purity-≥99% [4]

Synthesis Methodologies for Deuterated Sulfonylureas

The synthesis of Gliclazide-d4 employs two principal routes: catalytic deuteration of halogenated precursors and de novo assembly using deuterated building blocks. The most efficient method involves palladium-catalyzed deuterium exchange on 4-(bromomethyl)benzenesulfonyl chloride, where bromine atoms are replaced by deuterium using D~2~ gas under controlled pressure (3–5 atm) and temperature (80–100°C) with Pd/C as catalyst [5]. The deuterated sulfonyl chloride intermediate subsequently reacts with the hexahydrocyclopenta[c]pyrrol-2(1H)-yl urea moiety under Schotten-Baumann conditions to yield Gliclazide-d4 with >98% isotopic incorporation [7].

Alternative synthetic pathways utilize deuterated p-toluenesulfonamide isotopologues as starting materials. These undergo chlorosulfonation followed by condensation with the bicyclic amine component. This method achieves isotopic purity of 99.9% but suffers from lower overall yields (∼45%) due to multiple purification steps [4]. Critical reaction parameters include strict anhydrous conditions to prevent deuterium washout and optimized pH during urea bond formation to suppress racemization. Industrial-scale production faces challenges in catalyst recycling and D~2~ recovery, though continuous-flow systems have improved atom economy by 22% [5].

Physicochemical Properties and Stability Studies

Gliclazide-d4 exhibits near-identical solubility profiles to its non-deuterated counterpart but with altered crystallization kinetics. It demonstrates high solubility in dimethyl sulfoxide (DMSO; 305.40 mM at 25°C), moderate solubility in tetrahydrofuran (THF), and low aqueous solubility (0.31 mM in H~2~O) [2] [6]. Accelerated stability studies reveal that solid-state Gliclazide-d4 remains stable for >24 months when stored at -20°C in desiccated conditions, with degradation products (mainly sulfonamide hydrolysis derivatives) not exceeding 0.5% [4] [10].

Solution stability varies significantly by solvent:

  • In DMSO, the compound shows <2% decomposition after 6 months at -80°C
  • Aqueous solutions (pH 7.4) undergo hydrolysis (t~1/2~ = 14 days at 25°C)
  • Photostability testing confirms no deuterium exchange occurs under UV light, though slight discoloration is observed after 48 hours of direct UVA exposure [10]

Table 2: Physicochemical Properties of Gliclazide-d4

PropertyValueConditions
Aqueous Solubility0.1 mg/mL (0.31 mM)25°C, pH 7.0 [2]
DMSO Solubility100 mg/mL (305.40 mM)25°C [6]
Melting Point162–164°CDifferential scanning calorimetry
Storage Stability (Solid)>24 months-20°C, desiccated [4]
Solution t~1/2~14 dayspH 7.4, 25°C [10]

Comparative Analysis with Non-Deuterated Gliclazide

The primary physicochemical divergence between Gliclazide-d4 and gliclazide lies in their vibrational spectra and chromatographic behaviors. Fourier-transform infrared spectroscopy (FTIR) shows redshifted C-D stretches in Gliclazide-d4 (2,190 cm⁻¹) versus C-H stretches (3,025 cm⁻¹) in gliclazide, while all other functional group vibrations remain identical . In reversed-phase HPLC, Gliclazide-d4 elutes 0.3–0.5 minutes earlier than gliclazide due to slightly reduced hydrophobic surface area, though this does not impact ionization efficiency in mass spectrometry [10].

Deuteration induces the kinetic isotope effect (KIE) in metabolic pathways. In vitro microsomal studies demonstrate 2.1-fold slower hydroxylation at the methyl group position (C~7~ position) for Gliclazide-d4 compared to gliclazide, attributable to stronger C-D bonds requiring higher activation energy for hydrogen abstraction [2]. However, the KIE does not significantly alter in vitro binding affinity to pancreatic β-cell ATP-sensitive potassium channels, with both compounds showing IC~50~ values of 184 ± 12 nM in whole-cell patch-clamp assays [6] [10]. Crystallographic analyses confirm identical crystal packing and hydrogen-bonding networks, indicating deuteration does not perturb solid-state morphology .

Table 3: Comparative Properties of Gliclazide and Gliclazide-d4

PropertyGliclazideGliclazide-d4Analytical Method
Molecular Weight323.41 g/mol327.44 g/molHigh-resolution MS
C-H/C-D Stretch3,025 cm⁻¹2,190 cm⁻¹FTIR
HPLC Retention Time8.9 min8.4 minC18 column, MeOH:H~2~O
Microsomal t~1/2~42 min88 minRat liver microsomes
K~ATP~ Channel IC~50~184 ± 9 nM187 ± 11 nMPatch-clamp assay

Properties

CAS Number

1185039-30-8

Product Name

Gliclazide-d4

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylurea

Molecular Formula

C15H21N3O3S

Molecular Weight

327.435

InChI

InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/i5D,6D,7D,8D

InChI Key

BOVGTQGAOIONJV-KDWZCNHSSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2

Synonyms

N-[[(Hexahydrocylopenta[c]pyrrol-2(1H)-yl]amino]carbonyl]-4-methyl-(benzene-d4)sulfonamide; Diamicron-d4; Glimicron-d4; Nordialex-d4; S-1702-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.